3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including methoxyphenyl, triazole, and pyrazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Coupling of the methoxyphenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Final assembly: The final step involves the coupling of the triazole and pyrazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against various diseases, including cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-propanone, 1-(4-methoxyphenyl)-
- 3-(4-methoxyphenyl)-2-propenal
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of both triazole and pyrazole rings. This dual-ring system enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N6O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N6O2/c1-10(2)15-18-17(21-20-15)19-16(24)14-9-13(22-23(14)3)11-5-7-12(25-4)8-6-11/h5-10H,1-4H3,(H2,18,19,20,21,24) |
InChI Key |
VZMPIHQOGJYOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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